molecular formula C36H58O9 B565000 [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate CAS No. 83725-24-0

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Cat. No.: B565000
CAS No.: 83725-24-0
M. Wt: 634.851
InChI Key: RRIMLWHUVCZACL-HPUCWRFUSA-N
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Description

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a natural triterpenoid compound found in the root of Sanguisorba officinalis. It is known for its potential therapeutic properties, particularly in promoting apoptosis through autophagy in cancer cells .

Biochemical Analysis

Biochemical Properties

Pomolic Acid 28-O-beta-D-glucopyranosyl Ester interacts with various biomolecules in biochemical reactions. It has been identified as an inhibitor of the urokinase plasminogen activator (uPA), a serine protease that plays a crucial role in cell migration and tissue remodeling .

Cellular Effects

Pomolic Acid 28-O-beta-D-glucopyranosyl Ester has been shown to have significant effects on HT-29 colon cancer cells. It inhibits the growth of these cells in a time and dose-dependent manner . It promotes apoptosis through autophagy, leading to cell death .

Molecular Mechanism

At the molecular level, Pomolic Acid 28-O-beta-D-glucopyranosyl Ester exerts its effects through several mechanisms. It increases the Bax/Bcl2 ratio, which activates cysteinyl aspartate specific proteinase 3, leading to apoptosis . It also increases the expression of light chain 3 II/I and Beclin1, which activates autophagy . This in turn increases the expression of p62 to promote cell apoptosis, inhibiting the levels of signal transducer and activator of transcription 3 (STAT3) and p-STAT3, suppressing the level of Bcl2, and promoting cell .

Temporal Effects in Laboratory Settings

The effects of Pomolic Acid 28-O-beta-D-glucopyranosyl Ester on HT-29 cells have been observed over time in laboratory settings. After the administration of this compound for 24 and 48 hours, cell apoptosis was significantly promoted .

Metabolic Pathways

Given its role as a uPA inhibitor , it may be involved in the regulation of proteolytic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate can be synthesized through the esterification of pomolic acid with beta-D-glucopyranose. The reaction typically involves the use of an acid catalyst and an appropriate solvent such as methanol or ethanol . The reaction conditions often require refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production of pomolic acid 28-O-beta-D-glucopyranosyl ester involves the extraction of pomolic acid from natural sources such as the root of Sanguisorba officinalis. The extracted pomolic acid is then subjected to esterification with beta-D-glucopyranose under controlled conditions to produce the desired ester .

Chemical Reactions Analysis

Types of Reactions

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The ester group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of pomolic acid 28-O-beta-D-glucopyranosyl ester, which can have different biological activities and properties .

Scientific Research Applications

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other triterpenoid derivatives.

    Biology: Studied for its role in promoting apoptosis and autophagy in cancer cells

    Medicine: Investigated for its potential therapeutic effects in treating colorectal cancer and other diseases

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is unique due to its specific esterification with beta-D-glucopyranose, which enhances its biological activity. Similar compounds include:

    Pomolic acid: The parent compound without the glucopyranosyl ester group.

    Betulinic acid: Another triterpenoid with similar apoptotic properties.

    Oleanolic acid: A triterpenoid known for its anti-inflammatory and anticancer activities.

These compounds share structural similarities but differ in their specific functional groups and biological activities, making pomolic acid 28-O-beta-D-glucopyranosyl ester a unique and valuable compound for research and therapeutic applications.

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O9/c1-19-10-15-36(30(42)45-29-27(41)26(40)25(39)21(18-37)44-29)17-16-33(5)20(28(36)35(19,7)43)8-9-23-32(4)13-12-24(38)31(2,3)22(32)11-14-34(23,33)6/h8,19,21-29,37-41,43H,9-18H2,1-7H3/t19-,21-,22+,23-,24+,25-,26+,27-,28-,29+,32+,33-,34-,35-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIMLWHUVCZACL-HPUCWRFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101291398
Record name 28-O-β-D-Glucopyranosyl pomolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83725-24-0
Record name 28-O-β-D-Glucopyranosyl pomolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83725-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 28-O-β-D-Glucopyranosyl pomolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is the significance of Pomolic acid 28-O-beta-D-glucopyranosyl ester in the context of the research on Ilex species?

A1: While the specific compound "Pomolic acid 28-O-beta-D-glucopyranosyl ester" is not explicitly mentioned in the provided abstracts, a closely related compound, 3beta-O-[beta-D-glucopyranosyl-(1-->3)-[2-O-acetyl-(1-->2]]-alpha-L-arabinopyranosyl pomolic acid 28-O-beta-D-glucopyranosyl ester, referred to as affinoside 1, was isolated from Ilex affinis []. This finding, along with the isolation of other triterpenoid glycosides, contributes to the understanding of the chemical diversity within the Ilex genus. This is particularly relevant for distinguishing Ilex paraguariensis ("erva mate") from its adulterant species [].

Q2: Does the research mention any biological activity associated with Pomolic acid 28-O-beta-D-glucopyranosyl ester or its derivatives?

A2: The research specifically mentions investigating the in vitro antitrypanosomal activity of some Ilex triterpenoids []. Although it doesn't specify if Pomolic acid 28-O-beta-D-glucopyranosyl ester or affinoside 1 were included in these assays, the study highlights the potential of these compounds as lead structures for developing new treatments against trypanosomiasis.

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